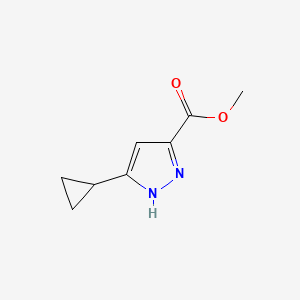

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (MCP) is an organic compound that is widely used in laboratory experiments and scientific research. MCP is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Research has explored the structural and spectral characteristics of pyrazole derivatives, including those related to methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Studies have combined experimental and theoretical methods, such as density functional theory, to investigate the properties of these compounds, which are important in understanding their potential applications in various scientific fields (Viveka et al., 2016).

Synthesis of Heterocycles

Methyl 3-cyclopropyl-3-oxopropanoate, closely related to this compound, has been used in synthesizing various heterocycles. These reactions have led to the formation of diverse pyrazole derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules (Pokhodylo et al., 2010).

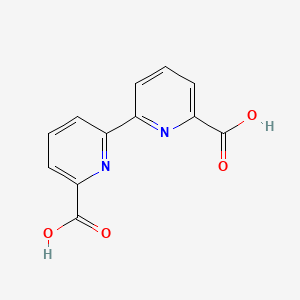

Coordination Complexes in Chemistry

Studies have synthesized and characterized novel coordination complexes using pyrazole-dicarboxylate acid derivatives. These compounds, including variants of this compound, play a crucial role in the development of coordination chemistry and have potential applications in material science and catalysis (Radi et al., 2015).

Antitumor Activities

Research has delved into the antitumor properties of various pyrazole derivatives. These studies have identified certain pyrazole compounds with significant inhibitory effects on tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Abonía et al., 2011).

Antimicrobial and Antioxidant Activities

Pyrazole derivatives have been studied for their antimicrobial and antioxidant activities. Compounds synthesized from pyrazole carboxylates, similar to this compound, have shown promising results in combating microbial growth and oxidative stress, indicating their potential in pharmaceutical applications (Umesha et al., 2009).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors. These compounds, including those related to this compound, have demonstrated effectiveness in reducing corrosion rates in metals, suggesting their utility in industrial applications (Herrag et al., 2007).

Safety and Hazards

“Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

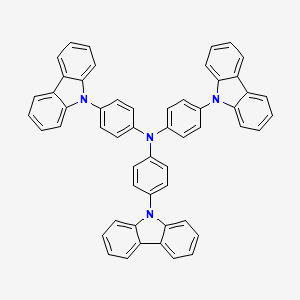

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This suggests that the compound may interact with its targets in a dynamic manner, potentially leading to various changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it is plausible that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant , which could impact its bioavailability and therapeutic potential.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.

Action Environment

It is known that the compound’s vapors can form explosive mixtures with air and can ignite upon contact with heat or flame . This suggests that environmental conditions such as temperature and exposure to open flames could potentially affect the stability and safety of the compound.

Eigenschaften

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFTOJFVQTOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425090 |

Source

|

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036733-11-5 |

Source

|

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)